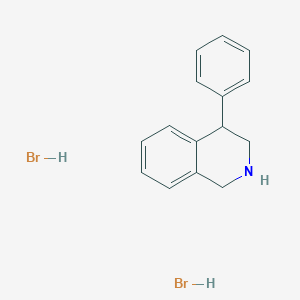
4-Phenyl-1,2,3,4-tetrahydroisoquinoline (dihydrobromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1,2,3,4-tetrahydroisoquinoline (dihydrobromide) is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenyl group attached to the tetrahydroisoquinoline core. It is commonly used as an intermediate in organic synthesis and has various applications in medicinal chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives in the presence of a phenyl group. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production of this compound often involves multi-step reactions with precise control over reaction conditions. The process may include the use of catalysts and specific reagents to ensure high yield and purity. The compound is usually produced in solid form and requires careful handling and storage .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.
Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl group or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinoline derivatives, which have significant applications in medicinal chemistry .
Applications De Recherche Scientifique
4-Phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and as an anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to a reduction in the production of inflammatory mediators. Additionally, it may interact with neurotransmitter systems, providing potential therapeutic effects in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features but lacking the phenyl group.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a phenyl group at a different position
Uniqueness: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in the study of enzyme inhibition and neuroprotection .
Propriétés
Formule moléculaire |
C15H17Br2N |
|---|---|
Poids moléculaire |
371.11 g/mol |
Nom IUPAC |
4-phenyl-1,2,3,4-tetrahydroisoquinoline;dihydrobromide |
InChI |
InChI=1S/C15H15N.2BrH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;;/h1-9,15-16H,10-11H2;2*1H |
Clé InChI |
XJXBTNSWNWASCN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


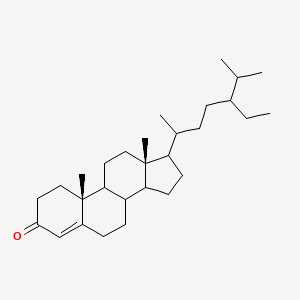
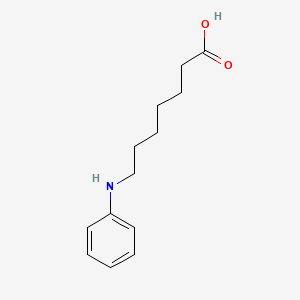
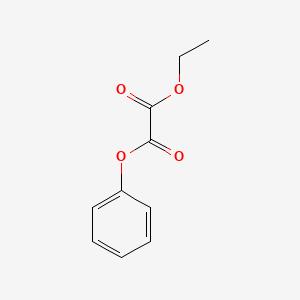
![3-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B14796195.png)
![4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide](/img/structure/B14796205.png)
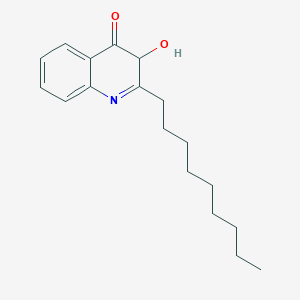
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14796215.png)
![[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796223.png)
![benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B14796224.png)
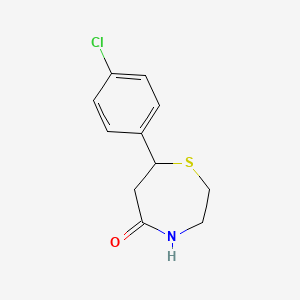
![rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14796242.png)
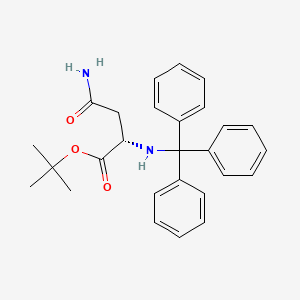
![tert-butyl N-[1-oxo-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propan-2-yl]carbamate](/img/structure/B14796262.png)
![(10aS)-6-bromo-10a-(2,4-difluorophenyl)-9-methoxy-4,4a,5,10-tetrahydropyrido[4,3-g][3,1]benzothiazin-2-amine](/img/structure/B14796264.png)
